7-(Benzyloxy)-3-butylidene-2-benzofuran-1(3H)-one
Description
Properties
CAS No. |
649552-17-0 |
|---|---|
Molecular Formula |
C19H18O3 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
3-butylidene-7-phenylmethoxy-2-benzofuran-1-one |
InChI |
InChI=1S/C19H18O3/c1-2-3-11-16-15-10-7-12-17(18(15)19(20)22-16)21-13-14-8-5-4-6-9-14/h4-12H,2-3,13H2,1H3 |
InChI Key |
DLXWHFSLROSSMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=C1C2=C(C(=CC=C2)OCC3=CC=CC=C3)C(=O)O1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Route via Benzofuran Derivatives
One common approach involves starting from benzofuran derivatives. The process typically includes:
Formation of Benzofuran Core : Using 2-hydroxybenzaldehyde or similar compounds, which undergo cyclization to form benzofuran.
Alkylation : The benzofuran derivative is then alkylated with butyl halides in the presence of a base to introduce the butylidene group.
Benzyloxy Group Introduction : This step often involves the reaction of the resulting compound with benzyl alcohol in the presence of an acid catalyst, leading to the formation of the benzyloxy moiety.
Green Synthetic Methodology
Recent advancements have introduced greener synthesis methods that utilize environmentally friendly solvents and reagents. For instance:
- Use of Copper Catalysts : A method reported involves treating 2-hydroxychalcones with copper bromide in a mixture of dimethylformamide and water, which facilitates the formation of substituted 2-benzylidene-1-benzofuran-3-ones, a precursor to this compound.
Reaction Conditions and Yields
The following table summarizes various preparation methods along with their respective reaction conditions and yields:
| Method | Starting Materials | Conditions | Yield |
|---|---|---|---|
| Benzofuran Alkylation | Benzofuran, Butyl Halide | Base (e.g., KOH), reflux | Moderate |
| Benzyloxy Introduction | Benzofuran Derivative, Benzyl Alcohol | Acid Catalyst, reflux | High |
| Green Synthesis via Copper Catalyst | 2-Hydroxychalcone, CuBr₂ | DMF-water (7:3), grinding | Improved |
Chemical Reactions Analysis
Types of Reactions
7-(Benzyloxy)-3-butylidene-2-benzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the butylidene group to a butyl group.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of benzofuran-2-carboxylic acid.
Reduction: Formation of 7-(Benzyloxy)-3-butylbenzofuran.
Substitution: Formation of derivatives with various functional groups replacing the benzyloxy group.
Scientific Research Applications
7-(Benzyloxy)-3-butylidene-2-benzofuran-1(3H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 7-(Benzyloxy)-3-butylidene-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. The benzyloxy group may enhance its binding affinity to certain enzymes or receptors, while the butylidene group may influence its lipophilicity and cellular uptake. These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of oxidative stress pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The table below compares key structural and physicochemical properties of 7-(Benzyloxy)-3-butylidene-2-benzofuran-1(3H)-one with related compounds:
Key Observations:
- Substituent Effects : The benzyloxy group at position 7 in the target compound distinguishes it from analogs with smaller or differently positioned substituents (e.g., ethylidene in 2b or benzodioxol in ). This substitution likely enhances lipophilicity and steric hindrance, impacting binding interactions in biological systems.
- Butylidene vs. Alkyl Chains : The butylidene group (C=C-CH₂CH₂CH₂CH₃) introduces conjugation, altering electronic properties compared to saturated 3-butyl derivatives (e.g., 2a ). This may influence reactivity in cycloaddition or oxidation reactions .
Spectroscopic and Crystallographic Insights
- IR Spectroscopy: Carbonyl stretching (~1780 cm⁻¹) is consistent across benzofuranones, but conjugation with butylidene may shift absorption bands .
- Crystallography: Compounds like 3-(1,3-benzodioxol-5-yl)-3H-benzo[f]isobenzofuran-1-one have been structurally validated via X-ray diffraction, confirming planar benzofuranone cores . Similar analyses would be essential for the target compound.
Biological Activity
7-(Benzyloxy)-3-butylidene-2-benzofuran-1(3H)-one is an organic compound belonging to the benzofuran family, known for its diverse biological activities. This article explores its biological activity, including antimicrobial and antioxidant properties, and presents relevant research findings and case studies.
- Chemical Formula : C19H18O3
- Molecular Weight : 294.3 g/mol
- CAS Number : 649552-17-0
- IUPAC Name : 3-butylidene-7-phenylmethoxy-2-benzofuran-1-one
Antimicrobial Activity
Research indicates that this compound exhibits potential antimicrobial properties . In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its application in developing new antimicrobial agents. The compound's mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
Antioxidant Activity
The compound has been investigated for its antioxidant properties , which are crucial in mitigating oxidative stress-related diseases. Studies show that it can scavenge free radicals, with a reported IC50 value indicating its potency compared to standard antioxidants like ascorbic acid.
Case Studies and Research Findings
The biological effects of this compound are attributed to its structural features:
- The benzyloxy group may enhance interactions with molecular targets.
- The butylidene group contributes to the compound's lipophilicity, facilitating cellular penetration.
Comparative Analysis
Compared to similar compounds, such as 7-(Methoxy)-3-butylidene-2-benzofuran-1(3H)-one, the presence of the benzyloxy group in this compound potentially confers unique chemical and biological properties that enhance its effectiveness as a therapeutic agent.
Similar Compounds
| Compound Name | Structural Differences | Biological Activity |
|---|---|---|
| 7-(Methoxy)-3-butylidene-2-benzofuran-1(3H)-one | Methoxy instead of benzyloxy | Lower antimicrobial potency |
| 7-(Benzyloxy)-3-methylidene-2-benzofuran-1(3H)-one | Methylidene instead of butylidene | Different antioxidant profile |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
